molecular formula C20H21ClNO4+ B12118610 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione

8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione

Cat. No.: B12118610
M. Wt: 374.8 g/mol
InChI Key: AALNGSHCKZXMRM-UHFFFAOYSA-N
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Description

8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with 8-chloro-3,1-benzoxazin-2,4-dione under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClNO4+

Molecular Weight

374.8 g/mol

IUPAC Name

8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione

InChI

InChI=1S/C20H21ClNO4/c1-13-7-5-8-14(2)18(13)25-12-4-3-11-22-17-15(9-6-10-16(17)21)19(23)26-20(22)24/h5-10,16H,3-4,11-12H2,1-2H3/q+1

InChI Key

AALNGSHCKZXMRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCC[N+]2=C3C(C=CC=C3C(=O)OC2=O)Cl

Origin of Product

United States

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